![molecular formula C14H15NO B2913184 4-[(Benzyloxy)methyl]aniline CAS No. 881741-06-6](/img/structure/B2913184.png)
4-[(Benzyloxy)methyl]aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(Benzyloxy)methyl]aniline, also known as 4-Benzyloxyaniline hydrochloride, is a chemical compound with the molecular formula C13H13NO·HCl . It has a molecular weight of 235.72 g/mol . This compound is often used in chemical synthesis studies .
Synthesis Analysis
The synthesis of 4-[(Benzyloxy)methyl]aniline involves a reaction with an acetamide and KOH, which is refluxed overnight . The process is simple and has mild conditions, with a total molar yield of over 68 percent .Molecular Structure Analysis
The molecular structure of 4-[(Benzyloxy)methyl]aniline consists of a benzene ring attached to an aniline group through a benzyloxy group . The compound has a linear formula of C6H5CH2OC6H4NH2·HCl .Physical And Chemical Properties Analysis
4-[(Benzyloxy)methyl]aniline is a solid compound . It has a molecular weight of 235.71 g/mol and a linear formula of C6H5CH2OC6H4NH2·HCl .Scientific Research Applications
Enantioselective Aminomethylation
4-[(Benzyloxy)methyl]aniline has been used in the enantioselective aminomethylation of 1-(benzyloxy)propan-2-one . This three-component catalytic aminomethylation process was performed in an aqueous medium with pseudoephedrine as a chiral catalyst . The reaction resulted in optically pure amino keto ethers of the aromatic series in high yields . This reaction can also be used to form new C–C bonds .
Suzuki–Miyaura Coupling
The Suzuki–Miyaura (SM) coupling reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction . 4-[(Benzyloxy)methyl]aniline can be used as an organoboron reagent in this process . The broad application of SM coupling arises from the exceptionally mild and functional group tolerant reaction conditions, the relatively stable, readily prepared and generally environmentally benign nature of the organoboron reagents, and their rapid transmetalation with palladium (II) complexes .
Photoreaction of 4-methoxyazobenzenes
4-[(Benzyloxy)methyl]aniline can be used in the solvent-controllable photoreaction of 4-methoxyazobenzenes . This reaction can afford 1-aryl-1H-benzimidazoles or N-arylbenzene-1,2-diamines .
Safety and Hazards
Future Directions
The future directions for 4-[(Benzyloxy)methyl]aniline could involve its use in the synthesis of aniline-based triarylmethanes, which are valuable pharmacophores with diverse biological activities . Additionally, the compound could be used in the development of new methods for the protodeboronation of pinacol boronic esters .
Mechanism of Action
Target of Action
It’s known that benzylic compounds often participate in reactions such as suzuki–miyaura coupling , which involves the formation of carbon-carbon bonds .
Mode of Action
The mode of action of 4-[(Benzyloxy)methyl]aniline involves its interaction with other compounds in chemical reactions. For instance, in Suzuki–Miyaura coupling, the compound can act as an organoboron reagent . This reaction is characterized by exceptionally mild and functional group tolerant conditions .
Biochemical Pathways
It’s involved in the suzuki–miyaura coupling reaction, which is a key process in organic synthesis and pharmaceutical development .
Result of Action
The result of the action of 4-[(Benzyloxy)methyl]aniline is the formation of new compounds through reactions like the Suzuki–Miyaura coupling . This reaction results in the formation of carbon-carbon bonds, which is a fundamental process in the synthesis of complex organic compounds .
Action Environment
The action of 4-[(Benzyloxy)methyl]aniline can be influenced by various environmental factors. For instance, the Suzuki–Miyaura coupling reaction, in which this compound can participate, is known to be environmentally benign and tolerant to various functional groups . This suggests that the compound’s action, efficacy, and stability can be influenced by factors such as temperature, pH, and the presence of other chemical groups.
properties
IUPAC Name |
4-(phenylmethoxymethyl)aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO/c15-14-8-6-13(7-9-14)11-16-10-12-4-2-1-3-5-12/h1-9H,10-11,15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRISHJFEBJVKFQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COCC2=CC=C(C=C2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(Benzyloxy)methyl]aniline | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

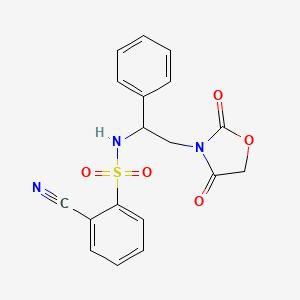
![N-(2-fluorophenyl)-2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetamide](/img/structure/B2913103.png)
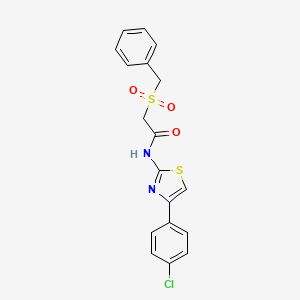
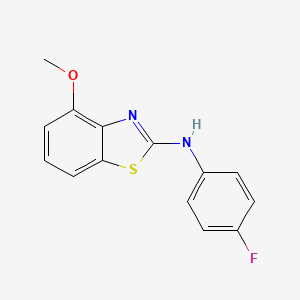
![N-[2-(1-azepanyl)-2-oxoethyl]-3-chloro-4-fluorobenzenesulfonamide](/img/structure/B2913106.png)
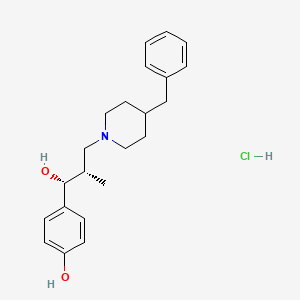
![2-(7-isopentyl-3,9-dimethyl-6,8-dioxo-6,7,8,9-tetrahydro-[1,2,4]triazino[3,4-f]purin-1(4H)-yl)acetic acid](/img/structure/B2913112.png)
![2-[[3-(3,5-dimethylphenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]-N-(4-methoxyphenyl)acetamide](/img/structure/B2913113.png)
![1-(4-fluorophenyl)-N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]cyclopropane-1-carboxamide](/img/structure/B2913117.png)
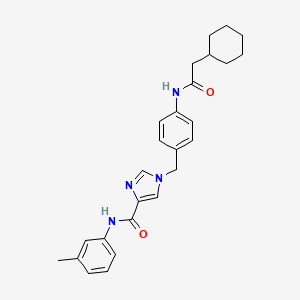
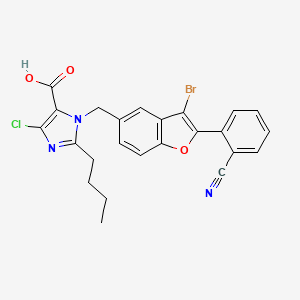
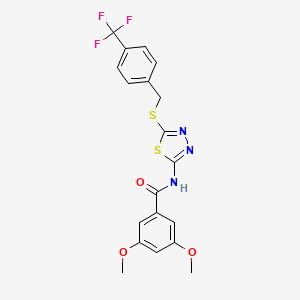
![N-(5-benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-4-((4-methylpiperidin-1-yl)sulfonyl)benzamide hydrochloride](/img/structure/B2913122.png)
